Increased Lipophilicity (XLogP3) vs. Unsubstituted 2-Pyridyl Analog Drives Differential Partitioning and Membrane Permeability Predictions
The 3-methyl substituent on the target compound increases computed lipophilicity relative to the unsubstituted N-(pyridin-2-ylmethyl)prop-2-yn-1-amine. This ΔXLogP3 of +0.3 corresponds to an approximately two-fold increase in predicted octanol-water partition coefficient, which is a meaningful difference within the typical drug-likeness optimization window [1]. The higher XLogP3 suggests enhanced passive membrane permeability, a relevant parameter for cell-based assay design and CNS-targeted probe development [2]. Critically, the TPSA remains identical at 24.9 Ų between both compounds, meaning the lipophilicity gain is achieved without sacrificing the polar surface area ceiling commonly associated with blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (CAS 150099-69-7): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.3 (~2-fold increase in predicted log P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024–2025); both compounds computed under identical methodology |
Why This Matters
A ΔXLogP3 of 0.3 is a meaningful differentiation for medicinal chemistry teams optimizing lead series for balanced permeability and solubility—generic substitution with the non-methylated analog would alter predicted ADME properties without corresponding structural justification.
- [1] PubChem. Computed XLogP3 values for CID 63305535 (target, 0.7) and CID 28419717 (comparator, 0.4). National Center for Biotechnology Information. Accessed 2026-04-26. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. (Establishes the relationship between XLogP3 shifts and CNS drug design decisions). View Source
